

conjugate base of methyl sulfate

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An In-Depth Technical Guide to the Conjugate Base of **Methyl Sulfate**: The **Methyl Sulfate**Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **methyl sulfate** anion (CH₃SO₄⁻), the conjugate base of methyl hydrogen sulfate, is a chemical entity of significant interest in organic chemistry, drug development, and biological systems. This technical guide provides a comprehensive overview of its core properties, synthesis, reactivity, and biological relevance. Key quantitative data are summarized in structured tables, and detailed experimental protocols for its synthesis and kinetic analysis are provided. Furthermore, this guide employs Graphviz diagrams to visually represent key chemical and biological processes involving the **methyl sulfate** anion, offering a detailed resource for researchers and professionals in the field.

Physicochemical Properties of the Methyl Sulfate Anion

The **methyl sulfate** anion is an organosulfate oxoanion that is the predominant species at a pH of 7.3.[1] It is the conjugate base of methyl hydrogen sulfate.[1]

1.1. General and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic properties of the **methyl sulfate** anion and its corresponding acid, methyl hydrogen sulfate.



Property	Value
Molecular Formula	CH ₃ SO ₄ ⁻
Molecular Weight	111.10 g/mol [1]
CAS Number	21228-90-0[1]
Predicted pKa (of conjugate acid)	-3.35 ± 0.15[2]
InChI	InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3, (H,2,3,4)/p-1[1]
SMILES	COS(=O)(=O)[O-][1]

Table 1: General Properties of the Methyl Sulfate Anion

Spectroscopic Data (Sodium Methyl Sulfate)	Observed Peaks/Signals
¹H NMR (D₂O)	3.757 ppm (singlet)[3]
¹³ C NMR (D ₂ O)	Data available, specific shifts depend on reference and conditions.[4][5]
FTIR (Solid State, Mull)	Characteristic sulfate and methyl group vibrations are observed.[6]
Mass Spectrometry (Negative ESI-MS/MS)	Fragmentation typically involves the loss of SO ₃ (80 Da).[7]

Table 2: Spectroscopic Data for the **Methyl Sulfate** Anion (as Sodium Salt)

1.2. Structural Properties

The crystal structure of sulfamethoxazolium methylsulfate monohydrate provides insight into the bond lengths and angles of the **methyl sulfate** anion.[8]



Bond/Angle	Length (Å) / Angle (°)
S-O (ester)	Varies by structure
S=O	Varies by structure
C-O	Varies by structure
O-S-O Angle	~115°[8]

Table 3: Representative Bond Lengths and Angles of the **Methyl Sulfate** Anion from Crystal Structure Data

Synthesis of Methyl Sulfate Salts

Salts of the **methyl sulfate** anion can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of a salt of the desired cation with di**methyl sulfate**.

2.1. Experimental Protocol: Synthesis of Sodium Methyl Sulfate

This protocol describes the synthesis of sodium **methyl sulfate** from the reaction of p-cresol with sodium hydroxide and di**methyl sulfate**, where sodium **methyl sulfate** is a co-product.[9]

Materials:

- p-Cresol
- Sodium hydroxide
- Absolute ethanol
- Dimethyl sulfate
- Cyclohexane
- Four-necked flask with thermometer, stirring paddle, nitrogen inlet, and reflux condenser

Procedure:



- Charge a 1000 mL four-necked flask with 100.0 g of p-cresol and 600 mL of absolute ethanol.
- · Start nitrogen purging and stirring.
- Cool the flask with an ice bath and slowly add 37.5 g of sodium hydroxide, keeping the internal temperature below 35 °C.
- After the addition is complete, stir the reaction mixture for 1 hour.
- Heat the flask to 85-90 °C to distill off the ethanol under a nitrogen atmosphere.
- To the resulting sodium p-methylphenoxide, add 300 mL of cyclohexane and heat to 40 °C with vigorous stirring.
- Slowly add 50.0 g of dimethyl sulfate dropwise over 30-60 minutes.
- Maintain the reaction mixture at 40 °C with stirring for 5-8 hours.
- After the reaction is complete, cool the mixture and filter the solid product.
- Wash the filter cake with 100 mL of cyclohexane and dry to yield sodium methyl sulfate.

Workflow for Synthesis and Purification of Sodium Methyl Sulfate



Synthesis p-Cresol + NaOH in Ethanol Deprotonation Sodium p-Methylphenoxide Reaction Setup Addition of Dimethyl Sulfate in Cyclohexane Methylation (Co-product formation) Crude Sodium Methyl Sulfate Isolation Purification Filtration Washing with Cyclohexane Drying

Workflow for Sodium Methyl Sulfate Synthesis

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Pure Sodium Methyl Sulfate

Workflow for the synthesis and purification of sodium **methyl sulfate**.



Reactivity and Role as a Leaving Group

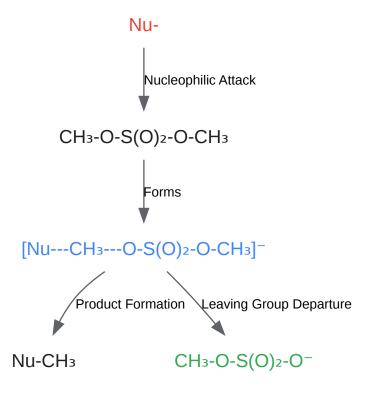
The **methyl sulfate** anion is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting anion, which is the conjugate base of a strong acid.[10] This property is central to the utility of di**methyl sulfate** as a methylating agent in organic synthesis. [11]

3.1. S_n2 Reaction Mechanism

The methylation of a nucleophile by di**methyl sulfate** proceeds via an S_n2 mechanism. The nucleophile attacks one of the methyl carbons, leading to the displacement of the **methyl** sulfate anion.

S_n2 Reaction of Dimethyl Sulfate with a Nucleophile

S_n2 Reaction of Dimethyl Sulfate



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Generalized S_n2 reaction mechanism with **methyl sulfate** as the leaving group.

3.2. Experimental Protocol: Kinetic Analysis of an S_n2 Reaction

This protocol provides a general method for comparing the rates of S_n2 reactions with different sulfonate leaving groups, adapted from a comparative study.[2]

Objective: To determine the relative reaction rates for the substitution of an alkyl sulfonate with a nucleophile.

Materials:

- Alkyl sulfonate (e.g., butyl mesylate, butyl tosylate)
- Nucleophile (e.g., sodium azide)
- Anhydrous polar aprotic solvent (e.g., DMF)
- Internal standard for GC or HPLC analysis
- Quenching solution (e.g., saturated sodium bicarbonate)
- Extraction solvent (e.g., diethyl ether)

Procedure:

- Prepare a standard solution of the alkyl sulfonate and an internal standard in the anhydrous solvent.
- Equilibrate the solution to the desired reaction temperature (e.g., 50 °C) in a stirred reaction vessel.
- Prepare a solution of the nucleophile in the same solvent.
- Initiate the reaction by adding the nucleophile solution to the substrate solution and start a timer.
- At regular time intervals, withdraw aliquots of the reaction mixture.



- Immediately quench each aliquot in a vial containing the quenching solution and extraction solvent.
- After vigorous mixing and phase separation, analyze the organic layer by GC or HPLC to determine the concentration of the remaining alkyl sulfonate.
- Plot the natural logarithm of the substrate concentration versus time. The slope of this plot is the negative of the pseudo-first-order rate constant.

Role in Drug Development and Biological Systems

The **methyl sulfate** anion is relevant in drug development primarily as a counterion in pharmaceutical salts and as a metabolite of certain xenobiotics.

4.1. Methyl Sulfate as a Pharmaceutical Counterion

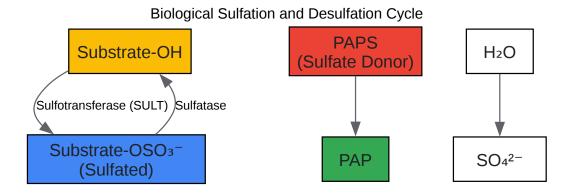
The choice of a counterion is a critical step in drug development as it can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability. The **methyl sulfate** anion is used as a counterion in the drug neostigmine methylsulfate.[12] In this formulation, the **methyl sulfate** anion forms a salt with the quaternary ammonium cation of neostigmine.[12] The use of **methyl sulfate** as a counterion can enhance the stability and solubility of the drug product, facilitating its formulation as an injectable solution.[13][14]

4.2. Biological Sulfation and Desulfation

In biological systems, sulfation is a key Phase II metabolic reaction that increases the water solubility of xenobiotics, endogenous compounds like steroids, and neurotransmitters, thereby facilitating their excretion.[15][16] This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate.[15] The reverse reaction, desulfation, is catalyzed by sulfatases.[17] While **methyl sulfate** itself is not a primary signaling molecule, the dynamic interplay of sulfation and desulfation is a critical regulatory mechanism in many biological pathways.[17][18]

Simplified Biological Sulfation and Desulfation Cycle





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A simplified diagram of the enzymatic sulfation and desulfation cycle.

The metabolism of the potent methylating agent dimethyl sulfate in biological systems leads to the formation of the methyl sulfate anion through hydrolysis.[11] This is a detoxification pathway, as the methyl sulfate anion is a much poorer alkylating agent than its parent compound.

Conclusion

The **methyl sulfate** anion, while a simple chemical entity, possesses a rich chemistry and significant relevance in both industrial and biological contexts. Its properties as a stable conjugate base and an excellent leaving group are fundamental to its role in organic synthesis. In the pharmaceutical sciences, its utility as a counterion highlights the importance of salt selection in drug formulation. Furthermore, its position within the broader biological processes of sulfation and xenobiotic metabolism underscores its importance to researchers in the life sciences. This guide has provided a detailed overview of these aspects, supported by quantitative data, experimental protocols, and visual diagrams, to serve as a valuable resource for the scientific community.



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